molecular formula C8H5ClFN3 B3015449 1-(4-Chloro-3-fluorophenyl)triazole CAS No. 2320459-16-1

1-(4-Chloro-3-fluorophenyl)triazole

Cat. No.: B3015449
CAS No.: 2320459-16-1
M. Wt: 197.6
InChI Key: VBAOHFYAITVEBS-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-fluorophenyl)triazole” is a derivative of triazole, a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Triazoles are known for their significant biological and pharmacological properties, making them a subject of interest in medicinal chemistry . They are present in many medicinal compounds and have been studied for various biological activities .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with the molecular formula C2H3N3 . It exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .

Mechanism of Action

While the exact mechanism of action for “1-(4-Chloro-3-fluorophenyl)triazole” is not specified, triazole compounds have been found to exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

Safety and Hazards

While specific safety and hazard information for “1-(4-Chloro-3-fluorophenyl)triazole” is not available, general safety measures for handling triazole compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAOHFYAITVEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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